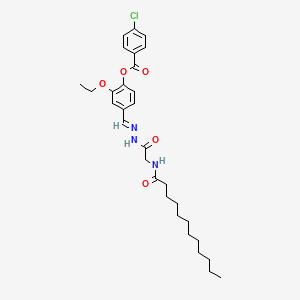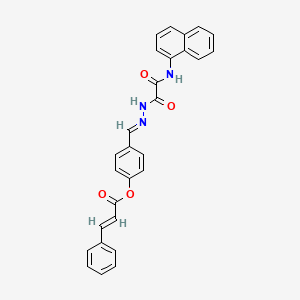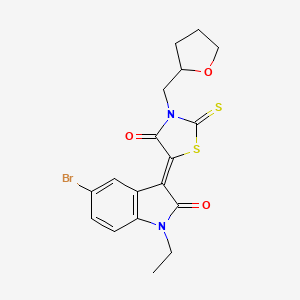
4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a dodecanoylamino group, an acetyl group, a carbohydrazonoyl group, an ethoxyphenyl group, and a chlorobenzoate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate typically involves multiple steps. One common method involves the acylation of an appropriate amine with dodecanoyl chloride, followed by the introduction of an acetyl group. The carbohydrazonoyl group is then added through a hydrazone formation reaction. Finally, the ethoxyphenyl and chlorobenzoate groups are introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoate group, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates
Aplicaciones Científicas De Investigación
4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The dodecanoylamino group may facilitate membrane penetration, while the carbohydrazonoyl group can form hydrogen bonds with target proteins, influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate
- 4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate .
Uniqueness
4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group differentiates it from other similar compounds, potentially enhancing its solubility and reactivity .
Propiedades
Número CAS |
765273-22-1 |
|---|---|
Fórmula molecular |
C30H40ClN3O5 |
Peso molecular |
558.1 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-(dodecanoylamino)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C30H40ClN3O5/c1-3-5-6-7-8-9-10-11-12-13-28(35)32-22-29(36)34-33-21-23-14-19-26(27(20-23)38-4-2)39-30(37)24-15-17-25(31)18-16-24/h14-21H,3-13,22H2,1-2H3,(H,32,35)(H,34,36)/b33-21+ |
Clave InChI |
BMGUCEXGWMKLQV-QNKGDIEWSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)OCC |
SMILES canónico |
CCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-9-anthrylmethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12028980.png)

![2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1,3-benzodioxol-5-YL)acetamide](/img/structure/B12028985.png)


![Ethyl [({[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]acetate](/img/structure/B12029006.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12029014.png)
![(5Z)-3-Butyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12029027.png)



![2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12029048.png)
![N-(3-chloro-4-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12029055.png)
